4-Isopropoxy-2-methylbenzaldehyde
Description
Significance of Aryl Aldehydes as Synthetic Intermediates and Precursors
Aryl aldehydes, including substituted benzaldehydes, are fundamental building blocks in organic synthesis. unive.itresearchgate.net Their importance stems from the reactivity of the aldehyde functional group, which can participate in a vast array of chemical transformations. This makes them crucial intermediates for the synthesis of a wide variety of more complex molecules. unive.itnih.gov
The applications of aryl aldehydes as synthetic intermediates are extensive, spanning several key industries:
Pharmaceuticals: Aryl aldehydes are key synthetic intermediates in the manufacturing of active pharmaceutical ingredients. researchgate.netresearchgate.net
Agrochemicals: They serve as precursors for various pesticides and herbicides. unive.it
Fine Chemicals and Fragrances: Many aryl aldehydes and their derivatives are used in the production of fragrances, flavors, and other specialty chemicals. unive.itresearchgate.net For instance, 4-methylbenzaldehyde (B123495) is noted for its cherry-like scent. wikipedia.org
The synthetic utility of aryl aldehydes is demonstrated by their participation in numerous named reactions and synthetic methodologies. For example, they are used in the synthesis of pyrazole (B372694) derivatives and can react with hydrazone derivatives to form Schiff bases. wisdomlib.org Modern synthetic methods, such as palladium-catalyzed formylation of aryl halides, provide efficient routes to these valuable compounds. researchgate.netacs.orgrug.nl The development of one-pot synthesis methods for substituted benzaldehydes aims to improve efficiency and reduce waste in chemical production. liberty.edu
Scope of Academic Inquiry into 4-Isopropoxy-2-methylbenzaldehyde and Analogous Aryl Systems
This compound is a specific substituted benzaldehyde (B42025) that has garnered academic and commercial interest, as evidenced by its inclusion in chemical supplier catalogs and patents. nih.govchemscene.comchemenu.com Research into this compound and its analogues focuses on their synthesis and potential applications as intermediates in the creation of more complex molecules.
The structural features of this compound—a benzene (B151609) ring substituted with an aldehyde, a methyl group, and an isopropoxy group—provide multiple sites for chemical modification, making it a valuable target for synthetic chemists. Academic inquiry often involves the development of novel synthetic routes and the exploration of the compound's reactivity in various chemical transformations.
The study of analogous aryl systems, such as 4-isopropoxybenzaldehyde, 2-methylbenzaldehyde, and 4-methylbenzaldehyde, provides a broader understanding of how different substitution patterns on the benzaldehyde ring influence the physical and chemical properties of the molecule. wikipedia.orgnih.govthegoodscentscompany.com For example, 4-methylbenzaldehyde is a precursor to terephthalic acid, a key monomer in the production of various plastics. wikipedia.org Research on these related compounds informs the potential synthetic pathways and applications for this compound.
Below are the known physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄O₂ | chemscene.com |
| Molecular Weight | 178.23 g/mol | chemscene.com |
| CAS Number | 86786-25-6 | chemscene.com |
No further physical property data is publicly available for this specific compound.
For comparison, data for a closely related analogue, 4-Isopropyl-2-methylbenzaldehyde, is presented below.
Table 2: Physical and Chemical Properties of 4-Isopropyl-2-methylbenzaldehyde
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄O | nih.gov |
| Molecular Weight | 162.23 g/mol | nih.gov |
| CAS Number | 4395-88-4 | nih.gov |
| XLogP3 | 2.9 | nih.gov |
| Topological Polar Surface Area | 17.1 Ų | nih.gov |
| IUPAC Name | 2-methyl-4-propan-2-ylbenzaldehyde | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)13-11-5-4-10(7-12)9(3)6-11/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZOYTGEBKZHCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30517777 | |
| Record name | 2-Methyl-4-[(propan-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86786-25-6 | |
| Record name | 2-Methyl-4-[(propan-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Isopropoxy 2 Methylbenzaldehyde and Analogues
Strategies for Introducing the Aldehyde Moiety
The formyl group (-CHO) is a versatile synthetic handle, and its introduction onto an aromatic ring can be achieved through various methods. For alkoxy- and alkyl-substituted benzaldehydes, the Vilsmeier-Haack reaction and oxidative pathways are particularly relevant.
Vilsmeier Reaction Approaches
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. jk-sci.comcambridge.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. jk-sci.comtcichemicals.com The resulting electrophilic iminium salt, also known as the Vilsmeier reagent, is then attacked by the electron-rich aromatic ring. wikipedia.org Subsequent hydrolysis of the intermediate iminium ion yields the desired aryl aldehyde. jk-sci.comwikipedia.org
The reaction is most efficient for aromatic systems bearing electron-donating groups, such as alkoxy and alkyl substituents, which activate the ring towards electrophilic substitution. tcichemicals.comchemistrysteps.com Consequently, a precursor like 3-isopropoxy-1-methylbenzene would be a suitable substrate for introducing the aldehyde group at the para-position to the isopropoxy group, yielding 4-isopropoxy-2-methylbenzaldehyde. The reaction conditions, including temperature, can be adjusted based on the reactivity of the substrate, typically ranging from below 0°C to 80°C. jk-sci.com Formylation generally favors the less sterically hindered para-position on a substituted benzene (B151609) ring, though electronic effects can also influence the product distribution. jk-sci.com
Table 1: Key Features of the Vilsmeier-Haack Reaction
| Feature | Description |
|---|---|
| Reagents | N,N-disubstituted formamide (B127407) (e.g., DMF) and a halogenating agent (e.g., POCl₃, SOCl₂, oxalyl chloride). jk-sci.comtcichemicals.com |
| Reactant | Electron-rich aromatic or heteroaromatic compound. jk-sci.com |
| Product | Substituted benzaldehyde (B42025) or heteroaromatic aldehyde. jk-sci.com |
| Mechanism | Involves the formation of an electrophilic iminium salt (Vilsmeier reagent) followed by electrophilic aromatic substitution and hydrolysis. jk-sci.comwikipedia.org |
| Regioselectivity | Generally favors formylation at the para-position to an activating group, but can be influenced by steric and electronic factors. jk-sci.com |
Oxidative Pathways from Methylated Arenes and Cresols
An alternative strategy for installing the aldehyde functionality involves the oxidation of a methyl group on the aromatic ring. While strong oxidizing agents tend to convert the methyl group directly to a carboxylic acid, milder and more selective methods have been developed to stop the oxidation at the aldehyde stage. ncert.nic.in
One such method is the Etard reaction , which employs chromyl chloride (CrO₂Cl₂) to oxidize a methyl group to a chromium complex, which upon hydrolysis, affords the corresponding benzaldehyde. ncert.nic.in Another approach involves the use of chromic oxide (CrO₃) in acetic anhydride (B1165640) to form a benzylidene diacetate intermediate, which can then be hydrolyzed to the aldehyde. ncert.nic.in
Modern methods offer more environmentally benign and selective options. For instance, protocols using a surfactant-based oxodiperoxo molybdenum catalyst in water with hydrogen peroxide as the oxidant have been developed for the controlled oxidation of methylarenes. organic-chemistry.org Another efficient system utilizes NaClO/TEMPO/Co(OAc)₂ for the benzylic oxidation of alkyl arenes to yield aromatic aldehydes. organic-chemistry.org Furthermore, electrochemical methods have emerged that allow for the site-selective oxidation of methyl groups to aromatic acetals, which can then be hydrolyzed to the corresponding aldehydes. nih.gov
The oxidation of cresols (methylphenols) can also be a viable pathway. However, the presence of the hydroxyl group necessitates careful selection of reagents to avoid undesired side reactions.
Table 2: Selected Oxidative Methods for Aldehyde Synthesis from Methylarenes
| Reagent System | Description | Reference(s) |
|---|---|---|
| Chromyl chloride (CrO₂Cl₂) | Etard reaction; forms a chromium complex intermediate. | ncert.nic.in |
| Chromic oxide (CrO₃) in acetic anhydride | Forms a benzylidene diacetate intermediate. | ncert.nic.in |
| Surfactant-based oxodiperoxo molybdenum catalyst/H₂O₂ | Environmentally benign oxidation in water. | organic-chemistry.org |
| NaClO/TEMPO/Co(OAc)₂ | Efficient benzylic oxidation. | organic-chemistry.org |
| o-Iodoxybenzoic acid (IBX) | Effective for oxidations adjacent to benzylic functionalities. | organic-chemistry.org |
| Electrochemical oxidation | Site-selective oxidation to aromatic acetals, followed by hydrolysis. | nih.gov |
Ethereal Linkage Formation (Isopropoxy Group)
Alkylation Reactions (e.g., Phenol (B47542) Etherification with Isopropyl Halides)
The Williamson ether synthesis involves the reaction of a phenoxide ion with an alkyl halide. In the context of synthesizing this compound, a suitable starting material would be a substituted phenol, such as 4-hydroxy-2-methylbenzaldehyde. This phenol is first deprotonated with a base, such as potassium carbonate or sodium hydroxide, to form the corresponding phenoxide. The phenoxide then acts as a nucleophile, attacking an isopropyl halide (e.g., 2-iodopropane (B156323) or 2-bromopropane) to form the desired ether. prepchem.com
The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, and may be facilitated by a catalyst like potassium iodide. prepchem.comsciencemadness.org The use of "green" methylating agents like dimethyl carbonate (DMC) has also been explored for the O-methylation of phenols, suggesting potential for similar applications with other alkylating agents. researchgate.net
Regioselective Considerations in Isopropylation Reactions
When the starting material is a dihydroxybenzene derivative or a phenol with multiple potential sites for alkylation, regioselectivity becomes a crucial consideration. The position of isopropylation can be influenced by several factors, including the nature of the substituents already present on the aromatic ring, the choice of base, and the reaction conditions.
For instance, in the synthesis of related compounds, the regioselectivity of etherification can be controlled. researchgate.net While the Williamson ether synthesis is generally reliable, alternative methods involving transition-metal catalysis, such as palladium- or nickel-catalyzed etherification, can offer enhanced control over regioselectivity under milder conditions. researchgate.netfrontiersin.org These catalytic systems can be particularly useful for complex substrates or when specific isomers are desired.
Methyl Group Functionalization and Derivatization in Ortho-Positions
The presence of a methyl group ortho to the aldehyde in this compound offers opportunities for further functionalization and derivatization. The ortho-methylation of phenols is a well-established process, often carried out in the vapor phase at high temperatures using catalysts like magnesium oxide or mixed metal oxides. google.comgoogle.com This approach is industrially significant for the production of cresols and xylenols. google.comunimi.it
Once the ortho-methyl group is in place, it can be a site for various chemical transformations. For example, benzylic bromination followed by nucleophilic substitution could introduce a range of functional groups. Alternatively, the methyl group could be oxidized to a carboxylic acid, as previously discussed, or to an alcohol under specific conditions. The reactivity of the methyl group is influenced by the electronic nature of the other substituents on the aromatic ring.
Multi-Component Reaction Approaches Utilizing Arylaldehydes
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the initial components. frontiersin.orgnih.gov This approach offers significant advantages, including reduced reaction times, minimal waste generation, and the ability to construct complex molecular architectures in a single step, aligning with the principles of green chemistry. nih.govxjenza.org Arylaldehydes, such as this compound, are versatile substrates in a variety of well-known MCRs, leading to the synthesis of diverse and medicinally relevant heterocyclic and acyclic compounds. frontiersin.orgnih.govresearchgate.net
Several classical and modern MCRs highlight the utility of arylaldehydes. These reactions, including the Passerini, Ugi, Biginelli, and Hantzsch reactions, provide access to a vast chemical space and are instrumental in the generation of compound libraries for drug discovery. nih.gov The general applicability of these reactions allows for the systematic variation of the aldehyde component, suggesting that this compound can serve as a key building block for generating novel, complex molecules.
Passerini Three-Component Reaction (P-3CR)
Discovered by Mario Passerini in 1921, the Passerini reaction is a three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide. wikipedia.orgwalisongo.ac.id The reaction proceeds efficiently to yield α-acyloxy amides. organic-chemistry.org It is one of the oldest known isocyanide-based MCRs and is prized for its high atom economy, typically proceeding in a single pot under mild conditions. slideshare.net The reaction is often conducted in aprotic solvents, but can also be performed in greener media like water or ionic liquids. wikipedia.org
The mechanism is believed to proceed through a trimolecular, concerted pathway in aprotic solvents, involving a cyclic transition state formed by the three reactants. wikipedia.org In polar solvents, an ionic mechanism is proposed where the aldehyde is first protonated. wikipedia.org The versatility of the Passerini reaction allows for its use in combinatorial chemistry and the synthesis of complex natural products and pharmaceuticals. wikipedia.orgslideshare.net A variation known as the P-4CR has been developed where the carboxylic acid is replaced by an alcohol and carbon dioxide. nih.gov
Table 1: Passerini Three-Component Reaction (P-3CR) Overview
| Component 1 | Component 2 | Component 3 | Product |
|---|
This table illustrates the general components of the Passerini reaction, which can be adapted using various substituted arylaldehydes.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction, first reported by Ivar Karl Ugi in 1959, is a cornerstone of MCR chemistry. wikipedia.org This four-component reaction involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives, often referred to as bis-amides. wikipedia.orgorganic-chemistry.org The reaction is known for being exothermic, rapid, and high-yielding, with high concentrations of reactants being favorable. wikipedia.org Its high atom economy is a key feature, as only a molecule of water is lost during the process. wikipedia.org
The Ugi reaction mechanism is thought to begin with the formation of an imine from the aldehyde and amine. organic-chemistry.org This is followed by the addition of the isocyanide and the carboxylate anion, culminating in a Mumm rearrangement to form the stable bis-amide product. wikipedia.org The immense structural diversity achievable through the Ugi reaction has made it a powerful tool in the synthesis of peptide mimetics, heterocyclic scaffolds, and complex natural products for pharmaceutical research. organic-chemistry.orgnih.gov
Table 2: Ugi Four-Component Reaction (U-4CR) Overview
| Component 1 | Component 2 | Component 3 | Component 4 | Product |
|---|
This table outlines the general components for the Ugi reaction. The use of substituted arylaldehydes like this compound allows for the creation of a diverse library of products.
Biginelli Reaction
The Biginelli reaction, discovered by Italian chemist Pietro Biginelli in 1891, is a three-component reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. wikipedia.orgslideshare.net This acid-catalyzed cyclocondensation is a foundational method for accessing a class of compounds with significant pharmacological applications, including calcium channel blockers and antihypertensive agents. wikipedia.orgorganic-chemistry.org
The reaction mechanism has been subject to study, with a widely accepted pathway involving the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. wikipedia.orgorganic-chemistry.org This intermediate then undergoes nucleophilic addition by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product. wikipedia.org Numerous improvements to the original protocol have been developed, including the use of various Lewis and Brønsted acid catalysts and solvent-free conditions to enhance yields and reaction times. organic-chemistry.org
Table 3: Biginelli Reaction Overview
| Component 1 | Component 2 | Component 3 | Catalyst | Product |
|---|
This table shows the typical reactants for the Biginelli reaction. The properties of the final product can be tuned by selecting different substituted arylaldehydes.
Hantzsch Dihydropyridine (B1217469) Synthesis
The Hantzsch synthesis, reported by Arthur Hantzsch in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. nih.govwikipedia.org The primary product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which can be subsequently oxidized to the corresponding pyridine (B92270) derivative. wikipedia.org Hantzsch esters are a notable class of calcium channel blockers used in medicine. wikipedia.org
The reaction mechanism proceeds through the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. nih.gov These two intermediates then combine via a Michael addition, followed by cyclization and dehydration to form the 1,4-DHP ring. nih.gov Modern variations of this reaction often employ microwave irradiation or improved catalysts to enhance efficiency and yield. nih.govnih.gov
Table 4: Hantzsch Dihydropyridine Synthesis Overview
| Component 1 | Component 2 (2 eq.) | Component 3 | Product |
|---|
This table summarizes the components of the Hantzsch synthesis. The 4-position of the resulting dihydropyridine ring is substituted with the group from the starting aldehyde.
Chemical Reactivity and Derivatization of 4 Isopropoxy 2 Methylbenzaldehyde
Reactions at the Aldehyde Carbonyl Group
The carbonyl group in 4-Isopropoxy-2-methylbenzaldehyde is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. libretexts.org Aldehydes are generally more reactive in nucleophilic addition reactions than ketones due to lesser steric hindrance and electronic factors. libretexts.orgyoutube.com
Nucleophilic addition to the carbonyl group is a characteristic reaction of aldehydes. slideserve.com The reaction commences with the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org
The reaction of this compound with primary amines is a classic example of nucleophilic addition. The initial addition of the amine to the carbonyl group forms an unstable intermediate known as a carbinolamine or hemiaminal. ijmcmed.org This intermediate can then undergo dehydration to form a stable imine, also known as a Schiff base. nih.govchemsociety.org.ng
Reaction Scheme:
Step 1: Nucleophilic attack and Hemiaminal formation The primary amine attacks the carbonyl carbon of this compound, and a proton is transferred to the oxygen atom, resulting in a hemiaminal. nih.gov
Step 2: Dehydration and Schiff Base formation The hemiaminal is protonated on the oxygen, which then leaves as a water molecule, and the nitrogen's lone pair forms a double bond with the carbon, yielding a protonated imine. Deprotonation gives the final Schiff base.
The stability of the formed hemiaminal can be influenced by the substituents on the benzaldehyde (B42025). nih.gov Electron-withdrawing groups on the aromatic ring can sometimes stabilize the hemiaminal intermediate.
Claisen-Schmidt Condensation: This is a type of crossed aldol condensation between an aldehyde or ketone that has an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, such as this compound. wikipedia.org The reaction is typically carried out in the presence of a base, such as sodium hydroxide. gordon.edunih.gov
In a typical Claisen-Schmidt condensation, the base removes an α-hydrogen from the carbonyl compound (e.g., a ketone) to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting β-hydroxycarbonyl compound readily undergoes dehydration to yield an α,β-unsaturated ketone, also known as a chalcone if the starting ketone is an acetophenone derivative. nih.govnih.gov
| Reactant 1 | Reactant 2 | Base | Product Type |
| This compound | Acetone | NaOH | α,β-Unsaturated ketone |
| This compound | Acetophenone | NaOH | Chalcone derivative |
Reactions with Thiourea: Thiourea possesses nucleophilic nitrogen atoms and can react with aldehydes. These reactions can lead to the formation of various heterocyclic compounds. The reaction of thiourea with aldehydes can be complex, and the products formed depend on the reaction conditions and the structure of the aldehyde. In some cases, condensation reactions can lead to the formation of thiourea derivatives or cyclized products like 1,3,5-triazinane-2,4-dithiones in the presence of other reagents. researchgate.net The ability of thioureas to act as strong hydrogen bond donors is a key feature in their reactivity. mdpi.com
The aldehyde group of this compound can be reduced to a primary alcohol. Hydroboration is one such reductive method. In this reaction, a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) or pinacolborane (HBpin), adds across the carbonyl double bond. researchgate.netresearchgate.net The initial product is an organoborane intermediate, which upon oxidative work-up (commonly with hydrogen peroxide and a base) yields the corresponding primary alcohol, (4-isopropoxy-2-methyl)phenyl)methanol. masterorganicchemistry.com
This two-step hydroboration-oxidation process provides a method for the reduction of aldehydes to alcohols. youtube.com
| Starting Material | Reagents | Intermediate | Final Product |
| This compound | 1. BH₃-THF 2. H₂O₂, NaOH | Organoborane | (4-isopropoxy-2-methyl)phenyl)methanol |
Aldehydes are readily oxidized to carboxylic acids. msu.edu The aldehyde group of this compound can be oxidized to a carboxyl group, forming 4-isopropoxy-2-methylbenzoic acid. This transformation can be achieved using a variety of oxidizing agents. Common laboratory reagents for this purpose include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent (a solution of silver nitrate and ammonia).
The presence of the alkyl side chain on the benzene (B151609) ring means that strong oxidizing agents like hot potassium permanganate could potentially also oxidize the methyl group, although the aldehyde is generally more susceptible to oxidation. pressbooks.pub
Nucleophilic Addition Reactions
Aromatic Ring Reactivity and Substituent Effects (Isopropoxy and Methyl Groups)
The isopropoxy (–OCH(CH₃)₂) and methyl (–CH₃) groups attached to the benzene ring of this compound influence the reactivity of the ring towards electrophilic aromatic substitution. Both of these groups are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. libretexts.orglibretexts.org They achieve this by donating electron density to the aromatic ring, making it more nucleophilic.
Isopropoxy Group: The oxygen atom of the isopropoxy group has lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This is a strong activating effect.
Methyl Group: The methyl group is a weak activating group that donates electron density primarily through an inductive effect and hyperconjugation. quora.com
Both the isopropoxy and methyl groups are ortho, para-directors. libretexts.org This means they direct incoming electrophiles to the positions ortho and para to themselves. In this compound, the positions on the ring are numbered starting from the aldehyde group as carbon 1. The methyl group is at position 2, and the isopropoxy group is at position 4.
The directing effects of the two groups are as follows:
Methyl group (at C2): Directs to positions 3 (ortho) and 6 (ortho) and 4 (para - already occupied).
Isopropoxy group (at C4): Directs to positions 3 (ortho) and 5 (ortho) and 1 (para - already occupied).
The directing effects of both groups reinforce substitution at position 3. The steric hindrance from the adjacent methyl and isopropoxy groups might influence the accessibility of certain positions to incoming electrophiles. The aldehyde group itself is a deactivating group and a meta-director, which would direct incoming electrophiles to position 3 and 5. Therefore, the combined effects of all three substituents would strongly favor electrophilic substitution at position 3.
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
| -CHO | 1 | -I, -M | Deactivating | meta |
| -CH₃ | 2 | +I, Hyperconjugation | Activating | ortho, para |
| -OCH(CH₃)₂ | 4 | +M, -I | Activating | ortho, para |
Unraveling the Chemical Versatility of this compound: A Study of Reactivity and Derivatization
The aromatic aldehyde this compound serves as a valuable building block in organic synthesis, offering a unique combination of electronic and steric properties that influence its reactivity. An in-depth analysis of these characteristics reveals how this compound can be strategically employed in the construction of more complex molecular architectures with diverse applications.
Electronic and Steric Influences on Reactivity
The chemical behavior of this compound is shaped by the electronic and steric contributions of the isopropoxy and methyl groups attached to the benzene ring.
The para-isopropoxy group, an alkoxy substituent, exerts a significant electronic influence on the aromatic ring. Through the resonance effect, the oxygen atom's lone pair of electrons can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. This electron-donating effect makes the aromatic ring more activated towards electrophilic substitution. However, concerning the reactivity of the aldehyde group, this increased electron density can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down reactions with nucleophiles compared to unsubstituted benzaldehyde.
Conversely, the ortho-methyl group introduces notable steric hindrance around the aldehyde functionality. This bulky alkyl group can physically obstruct the approach of nucleophiles to the carbonyl carbon, thereby reducing the rate of reactions such as additions and condensations. The steric strain can also influence the conformational preferences of the molecule, which in turn can affect reaction pathways and product distributions. The combination of the electron-donating isopropoxy group and the sterically hindering ortho-methyl group results in a nuanced reactivity profile for this compound.
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Aldehyde Reactivity |
| Isopropoxy | Para | Electron-donating (resonance) | Minimal direct steric hindrance at the aldehyde | Decreases electrophilicity of the carbonyl carbon |
| Methyl | Ortho | Weakly electron-donating (inductive) | Significant steric hindrance | Hinders nucleophilic attack on the carbonyl carbon |
Derivatization for Complex Molecular Architectures and Specific Applications
The unique reactivity of this compound allows for its derivatization into a variety of more complex molecules, which are of interest in fields such as medicinal chemistry and materials science. Common derivatization strategies include condensation reactions and the formation of Schiff bases.
One important class of reactions is the Knoevenagel condensation, where the aldehyde reacts with active methylene compounds in the presence of a basic catalyst to form α,β-unsaturated compounds. These products serve as versatile intermediates for the synthesis of various heterocyclic systems. For instance, the reaction with malononitrile can lead to the formation of substituted acrylonitriles, which are precursors to pyridines and other nitrogen-containing heterocycles.
Another key derivatization pathway is the formation of Schiff bases (imines) through condensation with primary amines. This reaction is often catalyzed by acid and involves the formation of a carbon-nitrogen double bond. The resulting Schiff bases can act as ligands for metal complexes or be used as intermediates in the synthesis of pharmacologically active compounds.
The table below summarizes some potential derivatization reactions of this compound and their applications.
| Reaction Type | Reagent | Product Type | Potential Applications |
| Knoevenagel Condensation | Malononitrile | 2-(4-isopropoxy-2-methylbenzylidene)malononitrile | Synthesis of heterocyclic compounds, dyes |
| Wittig Reaction | Phosphonium ylides | Substituted alkenes | Synthesis of natural products, polymers |
| Aldol Condensation | Ketones (e.g., Acetophenone) | Chalcones | Precursors for flavonoids and other bioactive molecules |
| Schiff Base Formation | Primary amines (e.g., Aniline) | Imines (Schiff bases) | Ligands for metal complexes, pharmaceutical intermediates |
Detailed research into these and other derivatization pathways continues to unlock the potential of this compound as a versatile synthon for the creation of novel and functional molecules.
Catalytic Roles and Applications of 4 Isopropoxy 2 Methylbenzaldehyde in Chemical Transformations
Substrate in Homogeneous and Heterogeneous Catalytic Reactions (e.g., Hydrogenation, Hydroboration)
The aldehyde functional group in 4-Isopropoxy-2-methylbenzaldehyde is susceptible to a variety of catalytic transformations, most notably reduction reactions such as hydrogenation and hydroboration.
Catalytic Hydrogenation:
The catalytic hydrogenation of aldehydes to primary alcohols is a fundamental transformation in organic chemistry. This reaction can be carried out using various heterogeneous catalysts, such as palladium, platinum, or ruthenium supported on materials like carbon or titania, or with homogeneous catalysts. The electronic nature of the substituents on the benzaldehyde (B42025) ring can influence the reaction rate. In the case of this compound, the electron-donating isopropoxy group would likely increase the electron density on the carbonyl carbon, potentially making it less electrophilic and thus slightly less reactive towards hydrogenation compared to unsubstituted benzaldehyde. However, this electronic effect is generally surmountable under standard hydrogenation conditions.
A study on the hydrogenation of 4-carboxybenzaldehyde (4-CBA) over a Pd/TiO2 catalyst demonstrated that the aldehyde group is readily hydrogenated to a hydroxymethyl group. researchgate.net This reaction is a consecutive process where 4-CBA is first hydrogenated to 4-hydroxymethylbenzoic acid (4-HMBA), which can be further hydrogenated. researchgate.net This indicates that the aldehyde group on a substituted benzene (B151609) ring is a reactive site for catalytic hydrogenation.
The synthesis of 2-isopropoxy-5-methyl-4-isonipecotic aniline (B41778) from a precursor containing a substituted aromatic ring involves a catalytic hydrogenation step to reduce a nitro group and the aromatic ring itself, highlighting the feasibility of hydrogenating such substituted systems. google.com
Interactive Data Table: Hydrogenation of Substituted Benzaldehydes (Illustrative)
While specific data for this compound is unavailable, the following table illustrates the general effect of substituents on the catalytic hydrogenation of benzaldehydes.
| Substrate | Catalyst | Product | Observations | Reference |
| 4-Carboxybenzaldehyde | Pd/TiO2 | 4-Hydroxymethylbenzoic acid | The aldehyde is selectively hydrogenated. | researchgate.net |
| Substituted Nitro-aromatics | Platinum dioxide | Substituted Anilines | Catalytic hydrogenation is effective for reducing nitro groups on substituted rings. | google.com |
Hydroboration:
Hydroboration is another important method for the reduction of aldehydes, typically using borane (B79455) reagents like borane-tetrahydrofuran (B86392) complex (BH3·THF), followed by an oxidative workup. This reaction is highly efficient for converting aldehydes to primary alcohols. While specific studies on the hydroboration of this compound are not found, the general reaction is applicable to a wide range of aldehydes.
Research on the hydroboration of various aldehydes has shown that the reaction proceeds efficiently with high yields. nih.gov The hydroboration-oxidation of alkenes is a well-known anti-Markovnikov hydration process, and similar principles of borane addition apply to the carbonyl group of aldehydes. khanacademy.orgdoubtnut.com The reaction involves the addition of a B-H bond across the C=O double bond.
The steric hindrance from the ortho-methyl group in this compound might slightly influence the rate of hydroboration, but it is not expected to prevent the reaction. The aldehyde group is generally highly accessible for this transformation.
Role in Organocatalytic Systems as a Reactive Partner or Additive (if applicable)
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Aldehydes are common substrates in organocatalytic reactions, often acting as electrophiles.
This compound as a Reactive Partner:
Substituted benzaldehydes can participate in a variety of organocatalytic reactions. For instance, in asymmetric Michael additions or Stetter reactions, the aldehyde can act as the electrophilic partner. A multicatalytic, one-pot, asymmetric Michael/Stetter reaction between salicylaldehydes and electron-deficient alkynes has been reported, where the aldehyde group is a key reactive site. nih.gov
In the context of this compound, it could potentially serve as an electrophile in reactions catalyzed by chiral secondary amines (enamine catalysis) or N-heterocyclic carbenes (NHC catalysis). For example, in an NHC-catalyzed benzoin (B196080) or Stetter reaction, the aldehyde would be attacked by the carbene to form the Breslow intermediate, which then reacts with another molecule.
The electronic properties imparted by the isopropoxy and methyl groups would influence the reactivity of the aldehyde. The electron-donating nature of these groups might slightly decrease the electrophilicity of the carbonyl carbon, but it would still be reactive enough for many organocatalytic transformations.
Studies on the organocatalytic asymmetric α-allylation and propargylation of α-branched aldehydes have demonstrated the versatility of aldehydes in forming chiral quaternary carbon centers. organic-chemistry.org While this compound does not have an α-proton on the aldehyde group itself for enamine formation, it can act as an acceptor in conjugate addition reactions or other transformations where an external nucleophile attacks the carbonyl carbon.
Interactive Data Table: Organocatalytic Reactions of Substituted Aldehydes (Illustrative)
This table provides examples of how substituted aldehydes are used in organocatalytic reactions, suggesting potential applications for this compound.
| Reaction Type | Aldehyde Substrate | Catalyst Type | Product Type | Observations | Reference |
| Michael/Stetter Reaction | Salicylaldehydes | Amine and N-Heterocyclic Carbene | Benzofuranones | The aldehyde group participates in an intramolecular Stetter reaction. | nih.gov |
| α-Allylation | α-Branched Aldehydes | Chiral Primary Amino Acid | α-Allylated Aldehydes | Demonstrates the utility of aldehydes in creating chiral centers. | organic-chemistry.org |
| Asymmetric Alkylation | α-Arylpropionaldehydes | Primary Aminothiourea | α-Alkylated Aldehydes | The aldehyde is the nucleophile after enamine formation. | nih.gov |
Q & A
Q. What synthetic methodologies are recommended for synthesizing 4-Isopropoxy-2-methylbenzaldehyde, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via Williamson ether synthesis by reacting 2-methyl-4-hydroxybenzaldehyde with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Computational tools like AI-driven retrosynthetic analysis (e.g., Template_relevance models) can predict optimal pathways and catalysts . Monitor reaction progress using TLC or HPLC, and purify via silica gel chromatography (ethyl acetate/hexane gradients) . Key Considerations :
- Optimize stoichiometry (1:1.2 molar ratio of phenol to alkyl halide).
- Use anhydrous conditions to avoid hydrolysis of intermediates.
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer : Employ multimodal analysis :
- ¹H/¹³C NMR : Identify the isopropoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.5–4.7 ppm for OCH(CH₃)₂) and aldehyde proton (δ 9.8–10.0 ppm) .
- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1680–1700 cm⁻¹) and ether C-O-C (~1100–1250 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular ion [M+H]⁺ at m/z 192.1 .
Cross-reference with databases like PubChem or NIST Chemistry WebBook for validation .
Q. What solvent systems are optimal for solubility and reactivity studies of this compound?
- Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and ethanol, based on analogs like 4-hydroxybenzaldehyde (8.45 mg/mL in water, freely soluble in ethanol) . For reactivity studies, use DMF for nucleophilic substitutions or toluene for Friedel-Crafts reactions. Test solubility gradients via UV-Vis spectroscopy or gravimetric analysis .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods for reactions releasing volatile intermediates .
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with water for 10–15 minutes .
Document hazards using SDS frameworks from Cayman Chemical or OSHA HCS guidelines .
Q. How can researchers purify this compound effectively?
- Methodological Answer :
- Distillation : Use fractional distillation if the compound is thermally stable (check via TGA).
- Column Chromatography : Optimize silica gel columns with ethyl acetate/hexane (1:4) eluent .
- Recrystallization : Test solvents like ethanol or ethyl acetate for crystal growth .
Advanced Research Questions
Q. How can computational models (e.g., QSPR, DFT) predict the reactivity and stability of this compound?
- Methodological Answer :
- QSPR Models : Use tools like CC-DPS to correlate substituent effects (isopropoxy vs. methoxy) with electronic parameters (Hammett σ values) .
- DFT Calculations : Simulate reaction pathways (e.g., aldehyde oxidation) using Gaussian or ORCA software, referencing NIST’s thermodynamic data .
Validate predictions with experimental kinetics (e.g., Arrhenius plots) .
Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during characterization?
- Methodological Answer :
- Orthogonal Techniques : Compare NMR data in multiple solvents (CDCl₃ vs. DMSO-d₆) to assess solvent effects .
- Dynamic NMR : Detect tautomerism or rotational barriers in the isopropoxy group .
- Database Alignment : Cross-check with DSSTox or PubChem entries for analogous benzaldehydes .
Q. What mechanistic insights can be gained from studying the electrophilic substitution reactions of this compound?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps in Friedel-Crafts alkylation .
- Hammett Studies : Compare substituent effects (σ⁺) on aldehyde reactivity using meta/para-substituted derivatives .
- In Situ Monitoring : Employ Raman spectroscopy to track intermediate formation .
Q. How can researchers evaluate the biological activity (e.g., enzyme inhibition) of this compound?
- Methodological Answer :
- In Vitro Assays : Test inhibition of cytochrome P450 enzymes using fluorogenic substrates, referencing protocols for 4-hydroxybenzaldehyde analogs .
- Molecular Docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., COX-2) .
- ADMET Profiling : Predict bioavailability and toxicity via SwissADME or ProTox-II .
Q. What experimental designs are recommended to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–80°C .
- HPLC Stability Indicating Methods : Monitor degradation products using C18 columns and UV detection (λ = 254 nm) .
- Accelerated Aging : Use Q10 rule (Arrhenius equation) to extrapolate shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
